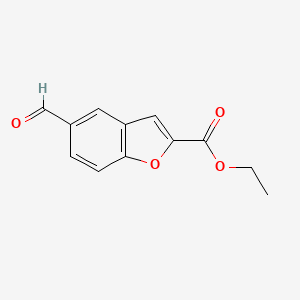

Ethyl 5-formyl-1-benzofuran-2-carboxylate

概要

説明

Ethyl 5-formyl-1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C12H10O4 . It has a molecular weight of 218.21 .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.21 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the search results.科学的研究の応用

Synthesis of Novel Compounds

Researchers have developed methods to synthesize a series of novel compounds utilizing ethyl 5-formyl-1-benzofuran-2-carboxylate as a precursor or through related chemical reactions. For example, the synthesis of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives and isopropyliden-2H-benzofuran-3-ones showcases the versatility of benzofuran derivatives in creating complex molecules with potential biological activities (Gao et al., 2011); (Pergomet et al., 2017).

Isomerization Studies

The compound's behavior under light exposure has been studied, revealing cis/trans isomerization processes that are crucial for understanding its chemical properties and potential applications in material science or photochemistry (Shen Yong-jia, 2010).

Antimicrobial Applications

Some studies have explored the antimicrobial properties of benzofuran derivatives, indicating potential for this compound and its derivatives in developing new antimicrobial agents. This includes the synthesis and characterization of benzofuran aryl ureas and carbamates with reported antimicrobial activities (Kumari et al., 2019).

Development of Organic Synthesis Methodologies

Research has also focused on developing new synthesis methodologies that involve this compound or its derivatives. This includes the creation of pyrazole derivatives and the study of reactions leading to complex organic molecules, which contribute to the fields of organic chemistry and material science (Abdel-Wahab et al., 2008).

Chemical Transformations and Reactions

The compound has been involved in various chemical transformations and reactions, contributing to the broader understanding of benzofuran chemistry and its potential applications in designing new chemical entities with specific properties (Mackenzie et al., 1988).

Safety and Hazards

The safety information available indicates that Ethyl 5-formyl-1-benzofuran-2-carboxylate may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

Ethyl 5-formyl-1-benzofuran-2-carboxylate is a type of benzofuran derivative . Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on various types of cancer cells . .

Mode of Action

Some substituted benzofurans have been found to exhibit dramatic anticancer activities

Biochemical Pathways

They may affect multiple pathways related to cell growth and proliferation, particularly in cancer cells .

Result of Action

Some benzofuran derivatives have been shown to inhibit cell growth in various types of cancer cells .

生化学分析

Biochemical Properties

For instance, some benzofuran compounds have shown significant inhibitory effects on Src kinase .

Cellular Effects

Benzofuran compounds have been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

ethyl 5-formyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-15-12(14)11-6-9-5-8(7-13)3-4-10(9)16-11/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIWMMIIJOHZJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2768199.png)

![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2768200.png)

![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(2-bromobenzylidene)acetohydrazide](/img/structure/B2768201.png)

![N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2768206.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2768217.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2768218.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2768220.png)